molecular formula C8H17NO B13577099 1-(1-Amino-2-methylpropyl)cyclobutan-1-ol

1-(1-Amino-2-methylpropyl)cyclobutan-1-ol

Cat. No.: B13577099
M. Wt: 143.23 g/mol
InChI Key: GYJTUKPIEHUTNK-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropyl)cyclobutan-1-ol is an organic compound with the molecular formula C9H19NO It is a cyclobutanol derivative, characterized by the presence of an amino group and a methyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with an appropriate amine under controlled conditions. One common method includes the use of 2-methylpropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic processes. The use of catalysts such as palladium or platinum on carbon can facilitate the hydrogenation of cyclobutanone derivatives to yield the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Amino-2-methylpropyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Amino-2-methylpropyl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a cyclobutane ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(1-amino-2-methylpropyl)cyclobutan-1-ol

InChI

InChI=1S/C8H17NO/c1-6(2)7(9)8(10)4-3-5-8/h6-7,10H,3-5,9H2,1-2H3

InChI Key

GYJTUKPIEHUTNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1(CCC1)O)N

Origin of Product

United States

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